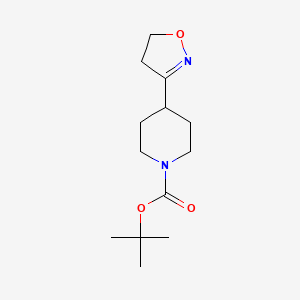
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The starting material, 2,4-difluorobenzoic acid, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC). This step converts the boronic acid to the desired ester, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran (THF) at temperatures ranging from 50-100°C.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate (Pd(OAc)2), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Toluene, tetrahydrofuran (THF), methanol
Major Products Formed
Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling
Phenols: Through oxidation
Alcohols: Through reduction
科学的研究の応用
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.
類似化合物との比較
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two fluorine atoms on the benzene ring. This fluorination enhances the compound’s reactivity and stability, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals. The compound’s boronic ester functionality also allows for versatile applications in cross-coupling reactions, making it a highly sought-after intermediate in organic synthesis.
特性
分子式 |
C14H17BF2O4 |
|---|---|
分子量 |
298.09 g/mol |
IUPAC名 |
methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)10(16)7-11(9)17/h6-7H,1-5H3 |
InChIキー |
AJDDJRPDVKRQMF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




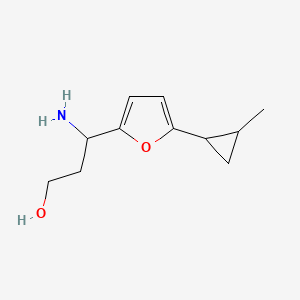
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
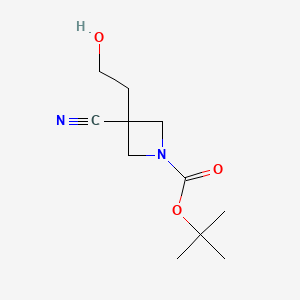
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

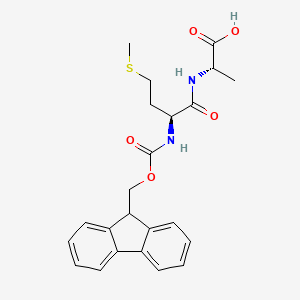
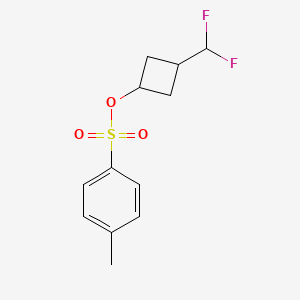
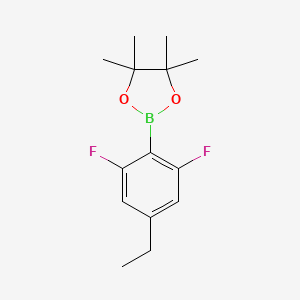
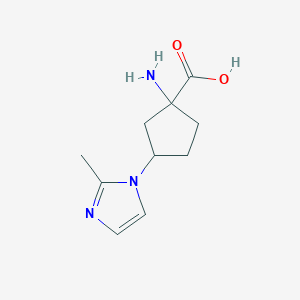
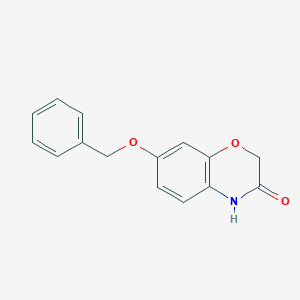
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
